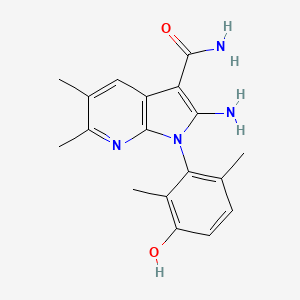

Lunresertib

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Propiedades

Número CAS |

2719793-90-3 |

|---|---|

Fórmula molecular |

C18H20N4O2 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H20N4O2/c1-8-5-6-13(23)10(3)15(8)22-16(19)14(17(20)24)12-7-9(2)11(4)21-18(12)22/h5-7,23H,19H2,1-4H3,(H2,20,24) |

Clave InChI |

ARBRHWRTXPWZGN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=C2N=C(C(=C3)C)C)C(=O)N)N |

Origen del producto |

United States |

Foundational & Exploratory

Lunresertib: A Deep Dive into the Mechanism of a First-in-Class PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lunresertib (formerly RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). It operates on the principle of synthetic lethality, selectively targeting cancer cells with specific genetic alterations, namely CCNE1 amplification or loss-of-function mutations in FBXW7 and PPP2R1A. By inhibiting PKMYT1, this compound induces catastrophic DNA damage and subsequent cell death in these vulnerable cancer cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key pathways and concepts.

Core Mechanism of Action: Exploiting Synthetic Lethality

This compound's therapeutic strategy is rooted in the concept of synthetic lethality. This occurs when the combination of two genetic alterations—in this case, a cancer-driving mutation and the inhibition of a specific protein—leads to cell death, while either event alone is viable. The primary synthetic lethal partners for PKMYT1 inhibition by this compound are:

-

CCNE1 Amplification: Cyclin E1 (CCNE1) is a crucial regulator of the cell cycle. Its amplification leads to uncontrolled cell proliferation and is associated with poor prognosis in several cancers.

-

FBXW7 Loss-of-Function: F-box and WD repeat domain-containing 7 (FBXW7) is a tumor suppressor that targets several oncoproteins, including Cyclin E, for degradation. Its inactivation results in the accumulation of these oncoproteins.

-

PPP2R1A Loss-of-Function: Protein Phosphatase 2A subunit A (PPP2R1A) is a component of a major serine/threonine phosphatase complex involved in cell cycle regulation. Its loss also contributes to uncontrolled cell cycle progression.

In cancer cells harboring these alterations, there is an increased reliance on the G2/M checkpoint for DNA repair and to prevent premature entry into mitosis. PKMYT1 is a key kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), a master regulator of mitotic entry. By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to its premature activation. This forces the cancer cells, already under replicative stress due to their genetic makeup, into mitosis before DNA replication and repair are complete. The result is mitotic catastrophe and selective elimination of the cancer cells.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action in susceptible cancer cells.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of PKMYT1 in a variety of preclinical assays.

| Parameter | Value | Cell Line/Model |

| PKMYT1 IC50 | 14 nM | Enzymatic Assay |

| Cellular Potency (IC50) | Varies by genotype | Cancer cell lines |

| OVCAR3 (CCNE1 amp) | 25 nM | Human Ovarian Cancer |

| HCC1569 (CCNE1 amp) | 30 nM | Human Breast Cancer |

| In Vivo Efficacy | Dose-dependent tumor growth inhibition | OVCAR3 Xenograft Model |

Synergistic Combination with ATR Inhibition

Preclinical studies have revealed a strong synergistic effect when this compound is combined with inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein, such as camonsertib. ATR is a critical kinase in the DNA damage response (DDR) pathway. The combination of PKMYT1 and ATR inhibition leads to a more profound and durable anti-tumor response.

The rationale for this synergy lies in the dual blockade of pathways that prevent premature mitotic entry. While this compound directly inhibits PKMYT1, ATR inhibitors prevent the activation of downstream effectors that also contribute to CDK1 inhibition. This two-pronged attack overwhelms the cancer cell's ability to cope with DNA damage, leading to enhanced mitotic catastrophe.

Logical Relationship of the this compound and Camonsertib Synergy

Unraveling RP-6306: A Deep Dive into its Preclinical Profile

For Immediate Release

MONTREAL & CAMBRIDGE, Mass. – RP-6306, a first-in-class, orally administered small molecule inhibitor of PKMYT1, has demonstrated significant preclinical activity in tumors with specific genetic alterations, according to comprehensive analyses of preclinical data. Developed by Repare Therapeutics, this investigational compound has shown a potent and selective mechanism of action, leading to profound anti-tumor effects in various cancer models. This technical guide provides an in-depth overview of the pivotal preclinical findings for RP-6306, targeting researchers, scientists, and drug development professionals.

Core Mechanism of Action: Synthetic Lethality with CCNE1 Amplification

RP-6306 operates on the principle of synthetic lethality. Its primary target, PKMYT1, is a protein kinase that negatively regulates the cell cycle by phosphorylating CDK1. The therapeutic strategy for RP-6306 was identified through Repare's proprietary, CRISPR-based SNIPRx® discovery platform, which pinpointed PKMYT1 as a critical synthetic lethal partner to several genomic alterations, most notably CCNE1 amplification. Tumors with CCNE1 amplification, which are often resistant to platinum-based therapies and PARP inhibitors, are particularly vulnerable to PKMYT1 inhibition.

The inhibition of PKMYT1 by RP-6306 leads to the unscheduled activation of CDK1, forcing cells with CCNE1 overexpression to enter mitosis prematurely while still undergoing DNA synthesis. This disruption of the cell cycle results in mitotic catastrophe and subsequent cell death, selectively targeting cancer cells with the specific genetic alterations. Preclinical data has demonstrated that this mechanism of action leads to significant inhibition of tumor growth in CCNE1-amplified cancer models.

Quantitative Preclinical Data

The preclinical development of RP-6306 has yielded significant quantitative data, highlighting its potency, selectivity, and in vivo efficacy.

| Parameter | Value | Description | Source |

| IC50 | 14 nM | The half maximal inhibitory concentration against PKMYT1 in cellular binding assays, indicating high potency. | |

| Selectivity | High | RP-6306 demonstrates a high degree of selectivity for PKMYT1 over other kinases in cellular binding assays. | |

| In Vivo Efficacy | Dose-dependent reduction in tumor growth | In a CCNE1-amplified ovarian xenograft model (OVCAR3), oral administration of RP-6306 resulted in a statistically significant and dose-dependent reduction in tumor growth. |

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of RP-6306.

In Vitro Kinase Inhibition Assay

To determine the potency and selectivity of RP-6306, biochemical assays were conducted. A standard in vitro kinase assay would involve incubating recombinant human PKMYT1 enzyme with a known substrate and ATP. The inhibitory effect of RP-6306 is measured by quantifying the reduction in substrate phosphorylation at various concentrations of the compound. The IC50 value is then calculated from the dose-response curve. Selectivity is assessed by performing similar assays against a panel of other human kinases.

Cell Viability and Apoptosis Assays

The cytotoxic effects of RP-6306 on cancer cell lines with and without CCNE1 amplification were evaluated using cell viability assays, such as the MTT or CellTiter-Glo assay. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. To confirm that cell death occurs via apoptosis or mitotic catastrophe, assays such as Annexin V/PI staining followed by flow cytometry, or immunofluorescence staining for markers of DNA damage (e.g., γH2AX) and mitotic catastrophe are employed. For instance, treatment of the HCC1569 breast cancer cell line with 500 nM of RP-6306 for 24 hours induced pan-γH2AX, indicating DNA damage.

In Vivo Xenograft Models

To assess the anti-tumor activity of RP-6306 in a living organism, xenograft studies were performed. In a typical protocol, human cancer cells with known genetic alterations (e.g., OVCAR3 ovarian cancer cells with CCNE1 amplification) are implanted into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with RP-6306 or a vehicle control, administered orally on a daily schedule. Tumor volume is measured regularly to determine the effect of the treatment. In one such study, daily oral administration of RP-6306 at doses of 15, 50, and 300 ppm for 21 days resulted in a statistically significant and dose-dependent reduction in OVCAR3 tumor growth.

Visualizing the Science of RP-6306

The following diagrams illustrate the mechanism of action and experimental workflow for RP-6306.

Caption: Mechanism of Action of RP-6306 in CCNE1-Amplified Cancer Cells.

Caption: Preclinical to Clinical Development Workflow of RP-6306.

Conclusion and Future Directions

The preclinical data for RP-6306 strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification and other specific genetic alterations. Its potent and selective inhibition of PKMYT1, leading to synthetic lethality, represents a promising new approach for difficult-to-treat cancers. These foundational studies have paved the way for ongoing clinical trials to evaluate the safety and efficacy of RP-6306 in patients with advanced solid tumors. The initial results from the Phase 1 MYTHIC clinical trial have demonstrated safety, tolerability, and early efficacy, both as a monotherapy and in combination with other agents. Further clinical investigation is underway to fully realize the therapeutic potential of this novel agent.

An In-Depth Technical Guide to PKMYT1 Inhibition and Synthetic Lethality: A New Frontier in Precision Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of the cell cycle is a cornerstone of cellular life, and its dysregulation is a hallmark of cancer. For decades, therapeutic strategies have sought to exploit the dependencies of cancer cells on these aberrant cell cycle processes. A promising new chapter in this endeavor is the targeting of PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1), a key negative regulator of the G2/M checkpoint. This guide provides a comprehensive technical overview of PKMYT1 inhibition as a therapeutic strategy, with a particular focus on the powerful concept of synthetic lethality. We delve into the core mechanisms, present key preclinical and clinical data, detail essential experimental protocols, and visualize the complex signaling and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of precision cancer therapies.

The Central Role of PKMYT1 in Cell Cycle Control

PKMYT1 is a member of the WEE1 family of kinases that acts as a crucial gatekeeper for entry into mitosis.[1] Its primary substrate is Cyclin-Dependent Kinase 1 (CDK1), the master regulator of the G2/M transition.[2][3] PKMYT1, along with its nuclear counterpart WEE1, phosphorylates CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][4] This inhibitory phosphorylation maintains the CDK1/Cyclin B1 complex in an inactive state, preventing premature entry into mitosis and allowing time for DNA repair.[3] While WEE1 primarily functions in the nucleus, PKMYT1 is localized to the cytoplasm, anchored to the membranes of the Golgi apparatus and endoplasmic reticulum.[5] This spatial separation suggests distinct, yet complementary, roles in regulating the CDK1/Cyclin B1 complex as it shuttles between the cytoplasm and the nucleus.

In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint to cope with elevated levels of DNA damage and replication stress.[6] This dependency makes the components of the G2/M checkpoint, including PKMYT1, attractive therapeutic targets. Overexpression of PKMYT1 has been observed in a variety of cancers, including lung, liver, colorectal, and breast cancer, and is often associated with a poor prognosis.[3][7][8]

Signaling Pathway: The G2/M Checkpoint

The regulation of the G2/M transition is a tightly controlled process involving a network of kinases and phosphatases. The following diagram illustrates the central role of PKMYT1 in this pathway.

Caption: The G2/M checkpoint pathway illustrating the inhibitory role of PKMYT1 and WEE1 on the CDK1/Cyclin B complex.

The Principle of Synthetic Lethality with PKMYT1 Inhibition

Synthetic lethality is a concept in which the simultaneous loss of function of two genes is lethal to a cell, whereas the loss of function of either gene alone is not.[9][10] In the context of cancer therapy, this provides a powerful strategy to selectively kill cancer cells that harbor specific genetic alterations (e.g., mutations or amplifications) by inhibiting a second, "synthetically lethal" target.

A growing body of evidence has identified several genetic contexts that are synthetically lethal with the inhibition of PKMYT1.

CCNE1 Amplification

The most well-established synthetic lethal partner of PKMYT1 is the amplification of the CCNE1 gene, which encodes for Cyclin E1.[1][11][12][13] CCNE1 amplification is found in a significant proportion of several cancer types, including ovarian, endometrial, and gastric cancers, and is associated with poor prognosis and resistance to chemotherapy.[11][13]

Cancer cells with CCNE1 amplification experience high levels of replication stress due to premature entry into S-phase.[1][14] This heightened replication stress makes these cells exquisitely dependent on the G2/M checkpoint to prevent catastrophic mitotic entry with incompletely replicated or damaged DNA. Inhibition of PKMYT1 in this context removes this critical checkpoint, leading to unscheduled CDK1 activation, premature mitotic entry, and ultimately, cell death through mitotic catastrophe.[11][13][15]

FBXW7 and PPP2R1A Mutations

Loss-of-function mutations in the tumor suppressor gene FBXW7 also create a synthetic lethal dependency on PKMYT1.[16] FBXW7 is an E3 ubiquitin ligase that targets several oncoproteins for degradation, including Cyclin E.[16] Mutations in FBXW7 lead to the accumulation of Cyclin E, mimicking the phenotype of CCNE1 amplification and inducing a similar reliance on the G2/M checkpoint.[16] Similarly, mutations in PPP2R1A, a subunit of the PP2A phosphatase involved in cell cycle regulation, have also been identified as conferring sensitivity to PKMYT1 inhibition.[17]

Combination with WEE1 and ATR Inhibitors

The functional redundancy between PKMYT1 and WEE1 in regulating CDK1 provides a strong rationale for their combined inhibition.[4][18][19] Preclinical studies have demonstrated that the combination of a PKMYT1 inhibitor with a WEE1 inhibitor leads to synergistic cancer cell killing, even at low doses.[14][18][20][21][22] This dual inhibition leads to profound CDK1 activation, exacerbates DNA replication stress, and triggers replication catastrophe.[14][18][20]

Furthermore, combining PKMYT1 inhibition with inhibitors of ATR (Ataxia Telangiectasia and Rad3-related), a key kinase in the DNA damage response, has also shown significant promise.[23][24][25][26] This combination is particularly effective in CCNE1-amplified cancers, where the underlying replication stress is further amplified by ATR inhibition, leading to a potent synergistic effect.[26]

Logical Relationship: Synthetic Lethality

The following diagram illustrates the logical relationship of synthetic lethality with PKMYT1 inhibition.

Caption: A diagram illustrating the concept of synthetic lethality, where PKMYT1 inhibition is lethal only in cancer cells with specific genetic alterations.

Quantitative Data on PKMYT1 Inhibition

The development of potent and selective PKMYT1 inhibitors, such as the first-in-class molecule lunresertib (RP-6306), has enabled the rigorous preclinical and clinical evaluation of this therapeutic strategy.[15][17][23][27][28][29][30]

Table 1: In Vitro Activity of this compound (RP-6306)

| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nM) | Reference |

| OVCAR3 | Ovarian Cancer | CCNE1 Amplification | 26 - 93 | [13] |

| HCC1569 | Breast Cancer | CCNE1 Amplification | 26 - 93 | [13] |

| MKN1 | Gastric Cancer | CCNE1 Amplification | Not Specified | [31] |

| U2OS | Osteosarcoma | N/A | Not Specified | [22][32] |

| COV318 | Ovarian Cancer | N/A | Not Specified | [21] |

| COV362 | Ovarian Cancer | N/A | Not Specified | [21] |

Note: Specific IC50 values for all cell lines were not consistently available in the public domain. The range for OVCAR3 and HCC1569 is based on provided data.

Table 2: Synergy Scores for Combination Therapies

| Cell Line | Combination | Synergy Score (ZIP) | Reference |

| U2OS | Adavosertib (WEE1i) + RP-6306 | ≥10 (Synergy) | [22][32] |

| COV318 | Adavosertib (WEE1i) + RP-6306 | ≥10 (Synergy) | [21] |

| COV362 | Adavosertib (WEE1i) + RP-6306 | ≥10 (Synergy) | [21] |

| OVCAR3 | Adavosertib (WEE1i) + RP-6306 | ≥10 (Synergy) | [21] |

| OVCAR8 | Adavosertib (WEE1i) + RP-6306 | ≥10 (Synergy) | [21] |

| CCNE1-amplified cells | Camonsertib (ATRi) + RP-6306 | Synergistic | [26] |

| HCC1569 | Gemcitabine + RP-6306 | Profound Synergy | [30] |

Note: A ZIP synergy score ≥10 indicates a synergistic interaction.

Table 3: In Vivo Efficacy of this compound (RP-6306)

| Xenograft Model | Cancer Type | Key Genetic Alteration | Treatment | Outcome | Reference |

| OVCAR3 CDX | Ovarian Cancer | CCNE1 Amplification | RP-6306 + Gemcitabine | Tumor Regression | [30] |

| HCC1569 CDX | Breast Cancer | CCNE1 Amplification | RP-6306 + Gemcitabine | Tumor Regression | [30] |

| BCX070 PDX | Triple-Negative Breast Cancer | LMW-E-high | RP-6306 (20 mg/kg BID) | Significant Tumor Growth Inhibition | [8] |

| CCNE1-amplified PDX | Ovarian & Endometrial Cancer | CCNE1 Amplification | RP-6306 + Camonsertib | Durable Antitumor Activity & Increased Survival | [9][26] |

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate PKMYT1 inhibition and synthetic lethality.

CRISPR-Cas9 Synthetic Lethality Screen

This protocol outlines the general steps for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with PKMYT1 inhibition.

Experimental Workflow:

Caption: A flowchart outlining the major steps involved in a CRISPR-Cas9 synthetic lethality screen.

Methodology:

-

Cell Line Preparation: Select a cancer cell line with the desired genetic background (e.g., CCNE1 amplification). Stably express Cas9 nuclease via lentiviral transduction followed by antibiotic selection.[2]

-

sgRNA Library and Lentivirus Production: Utilize a genome-wide or focused sgRNA library. Amplify the library and produce high-titer lentivirus.[4][18]

-

Transduction and Selection: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA. Select for successfully transduced cells.[2][4]

-

Screening: Split the transduced cell population into a control (vehicle-treated) and a treatment (PKMYT1 inhibitor-treated) arm. Culture the cells for a sufficient duration to allow for the depletion of cells with synthetic lethal gene knockouts.[2][4]

-

Genomic DNA Extraction and Sequencing: Harvest genomic DNA from the initial (T0) and final cell populations. Amplify the sgRNA cassettes via PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.[2][4]

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the PKMYT1 inhibitor-treated group compared to the control group. These depleted sgRNAs correspond to genes that are synthetically lethal with PKMYT1 inhibition.[4]

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a common method for assessing cell viability based on the quantification of ATP.

Methodology:

-

Cell Seeding: Seed cells in an opaque-walled multi-well plate at a predetermined optimal density.[33]

-

Compound Treatment: Treat the cells with a serial dilution of the PKMYT1 inhibitor, alone or in combination with another agent. Include appropriate vehicle controls.[33]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.[33]

-

Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[12][33]

-

Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[6][12][33]

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[6][12][33]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with the PKMYT1 inhibitor or control for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[11][34]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.[11][34]

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][34]

Immunoblotting for Phosphorylated Proteins

This protocol describes the detection of specific phosphorylated proteins (e.g., p-CDK1) by western blotting.

Methodology:

-

Protein Extraction: Lyse treated and control cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[5][35]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[3][5]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., BSA in TBST) to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CDK1 Thr14).[3][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][5][14]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][5]

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of a PKMYT1 inhibitor in a mouse xenograft model.

Methodology:

-

Cell/Tumor Implantation: Implant human cancer cells (cell line-derived xenograft, CDX) or patient-derived tumor fragments (PDX) subcutaneously or orthotopically into immunocompromised mice.[17][19][23][36]

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.[8][17][23]

-

Drug Administration: Administer the PKMYT1 inhibitor (and any combination agents) and the vehicle control according to the specified dose and schedule.[8][17][23]

-

Monitoring: Regularly measure tumor volume and monitor the overall health and body weight of the mice.[8][17]

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).[17][23]

Conclusion and Future Directions

The inhibition of PKMYT1 represents a highly promising and validated strategy in precision oncology. The synthetic lethal relationships with CCNE1 amplification, FBXW7 mutations, and in combination with other DNA damage response inhibitors provide a clear path for patient stratification and the development of targeted therapies. The first-in-class PKMYT1 inhibitor, this compound (RP-6306), has demonstrated encouraging preclinical and early clinical activity, paving the way for further investigation.

Future research will likely focus on:

-

Expanding the landscape of synthetic lethal partners: Identifying additional genetic backgrounds that confer sensitivity to PKMYT1 inhibition.

-

Optimizing combination strategies: Further exploring the synergistic potential of PKMYT1 inhibitors with other targeted agents and standard-of-care chemotherapies.

-

Understanding and overcoming resistance mechanisms: Elucidating the mechanisms by which tumors may develop resistance to PKMYT1 inhibition and developing strategies to circumvent them.

-

Biomarker development: Refining and validating biomarkers to accurately identify patients who are most likely to benefit from PKMYT1-targeted therapies.

The continued exploration of PKMYT1 inhibition holds the potential to deliver significant clinical benefit to patients with difficult-to-treat cancers, marking a significant advancement in the era of personalized medicine.

References

- 1. biocompare.com [biocompare.com]

- 2. benchchem.com [benchchem.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 19. benchchem.com [benchchem.com]

- 20. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ir.reparerx.com [ir.reparerx.com]

- 25. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 26. Targeting CCNE1 amplified ovarian and endometrial cancers by... - CiteAb [citeab.com]

- 27. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Repare Therapeutics Announces Publication of Preclinical Data in Nature Demonstrating the Potential of PKMYT1 Inhibitor RP-6306 in Tumors With CCNE1 Amplification - BioSpace [biospace.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. hra.nhs.uk [hra.nhs.uk]

- 33. ch.promega.com [ch.promega.com]

- 34. nanocellect.com [nanocellect.com]

- 35. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 36. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Lunresertib: A Targeted Approach to Cell Cycle Dysregulation in Oncology

An In-depth Technical Guide on the Core Mechanism of Action and Clinical Development of a First-in-Class PKMYT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their activity is tightly controlled by various mechanisms, including phosphorylation. Lunresertib (formerly RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a critical negative regulator of CDK1.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in cell cycle regulation, and a summary of key preclinical and clinical data.

Core Mechanism of Action: Targeting the G2/M Checkpoint

This compound exerts its anti-cancer effects through a novel mechanism of action centered on the G2/M cell cycle checkpoint. PKMYT1 is a kinase that phosphorylates CDK1 on Threonine 14 (Thr14), an inhibitory modification that prevents premature entry into mitosis.[3][4] In cancers with specific genetic alterations, such as amplification of the CCNE1 gene (encoding Cyclin E1) or loss-of-function mutations in FBXW7 or PPP2R1A, tumor cells experience high levels of replication stress and become heavily reliant on the G2/M checkpoint for survival.[1][5]

By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1.[2] This leads to the unscheduled activation of the CDK1/Cyclin B complex, forcing cells to bypass the G2/M checkpoint and enter mitosis prematurely, even with unrepaired DNA damage.[3][4] This premature mitotic entry results in mitotic catastrophe and subsequent apoptotic cell death, a process known as synthetic lethality.[5][6]

Signaling Pathway of this compound Action

Caption: this compound inhibits PKMYT1, preventing CDK1 phosphorylation and causing premature mitosis.

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of PKMYT1 with an IC50 of 14 nM.[7] It exhibits significant cytotoxicity in cancer cell lines with CCNE1 amplification, while having a minimal effect on cells with normal Cyclin E1 levels.[3]

| Cell Line | Cancer Type | CCNE1 Status | This compound (RP-6306) EC50 (nM) |

| OVCAR3 | Ovarian | Amplified | 26 - 93 |

| HCC1569 | Breast | Amplified | 26 - 93 |

| Multiple Lines | Various | Normal | 616 - 913 |

| Data synthesized from preclinical studies.[8] |

Combination Therapy

Preclinical data have shown synergistic effects when this compound is combined with other anti-cancer agents. The combination with the ATR inhibitor camonsertib (B10830843) leads to a synergistic increase in cytotoxicity and catastrophic DNA damage in CCNE1-overexpressing cells.[4][6] Similarly, combination with the WEE1 inhibitor Debio 0123 also demonstrates strong synergistic activity.[9] Furthermore, combining this compound with gemcitabine, a DNA damaging agent, results in durable tumor regressions in in vivo models.[3]

Clinical Development

This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents. The most prominent of these is the Phase 1/2 MYTHIC trial (NCT04855656).[1][10]

MYTHIC Trial (NCT04855656)

The MYTHIC trial is a first-in-human, open-label, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound alone and in combination with the ATR inhibitor camonsertib or the WEE1 inhibitor Debio 0123 in patients with advanced solid tumors harboring CCNE1 amplification or deleterious mutations in FBXW7 or PPP2R1A.[10][11]

| Indication | Number of Evaluable Patients | Overall Response Rate (ORR) | 24-week Progression-Free Survival (PFS) Rate |

| Endometrial Cancer | 27 | 25.9% | 43% (95% CI, 21%-63%) |

| Platinum-Resistant Ovarian Cancer | 24 | 37.5% | 45% (95% CI, 22%-66%) |

| Data from the gynecologic expansion cohort of the MYTHIC trial.[12][13] |

The most common treatment-related adverse event of Grade 3 or higher for the combination of this compound and camonsertib was anemia.[13]

Experimental Workflow for Clinical Trials

Caption: Workflow of the MYTHIC clinical trial for this compound.

Experimental Protocols

The following are representative protocols for key assays used in the preclinical evaluation of this compound. Specific details such as antibody clones, concentrations, and instrument settings may vary and should be optimized for individual laboratory conditions.

Cell Viability Assay (Representative Protocol)

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound or combination agents for 72-96 hours.

-

Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.

-

Signal Detection: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blotting for Phospho-CDK1 (Representative Protocol)

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CDK1 (Thr14), total CDK1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry (Representative Protocol)

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified duration. Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing and fix overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising new therapeutic agent that targets a key vulnerability in a defined subset of cancers. Its unique mechanism of action, which exploits the synthetic lethal relationship between PKMYT1 inhibition and high replication stress, offers a novel approach to treating tumors with CCNE1 amplification and other specific genetic alterations. The encouraging preclinical and early clinical data, particularly in combination with other targeted therapies, underscore the potential of this compound to address a significant unmet need in oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile and to establish its role in the treatment of various solid tumors.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Phase 1/1b Study of the Safety, Pharmacokinetics, Pharmacodynamics and Preliminary Clinical Activity of this compound Alone or in Combination with RP-3500 or Debio 0123 in Patients with Advanced Solid Tumors (MYTHIC Study) [mdanderson.org]

- 3. ir.reparerx.com [ir.reparerx.com]

- 4. biorxiv.org [biorxiv.org]

- 5. reparerx.com [reparerx.com]

- 6. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. onclive.com [onclive.com]

Lunresertib: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunresertib (also known as RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1] It has emerged as a promising therapeutic agent for solid tumors harboring specific genetic alterations. This technical guide provides an in-depth overview of the target validation of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its development.

Target Profile: PKMYT1

PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M transition. It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at the Thr14 residue, which, along with phosphorylation at Tyr15 by WEE1 kinase, keeps the CDK1/Cyclin B complex in an inactive state.[2] This inhibitory action prevents premature entry into mitosis, allowing for DNA repair to be completed. In many cancer cells with a defective G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for survival, making PKMYT1 an attractive therapeutic target.[3]

Mechanism of Action and Synthetic Lethality

This compound selectively inhibits the kinase activity of PKMYT1.[4] This inhibition prevents the phosphorylation of CDK1 at Thr14, leading to the premature activation of the CDK1/Cyclin B complex and forcing cells to enter mitosis before DNA replication and repair are complete. This premature mitotic entry results in "mitotic catastrophe" and subsequent cancer cell death.[5]

A key aspect of this compound's therapeutic potential lies in the concept of synthetic lethality . Through a genome-wide CRISPR-based screening platform called SNIPRx®, Repare Therapeutics identified that cancer cells with specific genetic alterations are particularly dependent on PKMYT1 for survival.[2][6][7][8][9] These alterations, which create a state of high replication stress, include:

-

CCNE1 (Cyclin E1) amplification: Overexpression of Cyclin E1 leads to unscheduled S-phase entry and replication stress.[10]

-

FBXW7 loss-of-function mutations: FBXW7 is a tumor suppressor that targets Cyclin E1 for degradation. Its inactivation leads to Cyclin E1 accumulation.[5]

-

PPP2R1A loss-of-function mutations: PPP2R1A is a subunit of the PP2A phosphatase complex, which is involved in cell cycle regulation.[5]

In these genetically defined tumors, the inhibition of PKMYT1 by this compound proves synthetically lethal, selectively killing cancer cells while sparing normal cells that have intact cell cycle checkpoints.[5]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of PKMYT1 in biochemical and cellular assays.

| Assay Type | Target/Cell Line | IC50/EC50 | Reference |

| Biochemical Assay (ADP-Glo™) | Recombinant PKMYT1 | 3.1 ± 1.2 nM | [10][11] |

| Target Engagement (NanoBRET™) | NanoLuc-PKMYT1 | 2.5 ± 0.8 nM | [11] |

| Target Engagement (NanoBRET™) | NanoLuc-WEE1 | 2.5 ± 0.8 µM | [11] |

| Cell Viability (Clonogenic Survival) | FT282-hTERT TP53R175H + CCNE1 | ~10 nM | [10] |

| Cell Viability (Clonogenic Survival) | FT282-hTERT TP53R175H (WT) | >1000 nM | [10] |

| Cell Viability (EC50) | HCC1569 (CCNE1-amplified) | 26 nM | [10] |

| Cell Viability (EC50) | SNU8 (CCNE1 gain) | 48 nM | [10] |

| Cell Viability (EC50) | OVCAR3 (CCNE1-amplified) | 114 nM | [10] |

| Cell Viability (EC50) | KYSE30 (CCNE1 WT) | >10,000 nM | [10] |

| Cell Viability (EC50) | TOV112D (CCNE1 WT) | >10,000 nM | [10] |

| Cell Viability (EC50) | NUGC3 (CCNE1 WT) | >10,000 nM | [10] |

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of solid tumors with CCNE1 amplification.

| Tumor Model | Genetic Alteration | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| OVCAR3 (ovarian cancer) | CCNE1-amplified | This compound (15, 50, 300 ppm in diet) | Daily for 21 days | Dose-dependent, up to 84% | [4][11] |

| HCC1569 (breast cancer) | CCNE1-amplified | This compound (oral) | Not specified | Up to 79% | [11] |

| Pancreatic Adenocarcinoma PDX | Moderate CCNE1 amplification | This compound (oral) | Not specified | 64% over 48 days | [11] |

| MMTV-LMW-E Transgenic (TNBC) | LMW-E overexpression | This compound | Dose-dependent | Significant | [12] |

| BCX070 PDX (TNBC) | LMW-E high | This compound | Not specified | Significant | [12] |

| XC5172013 PDX (TNBC) | LMW-E low | This compound | Not specified | No significant effect | [12] |

Clinical Validation

This compound is being evaluated in multiple clinical trials for patients with advanced solid tumors harboring the target genetic alterations.

MYTHIC Phase 1 Trial (NCT04855656)

This trial is assessing this compound as a monotherapy and in combination with the ATR inhibitor camonsertib.[11][13][14]

-

Monotherapy: Showed a favorable safety profile and preliminary anti-tumor activity.[1]

-

Combination with Camonsertib: Demonstrated an overall response rate (ORR) of 33.3% across all tumor types and a 50% RECIST response in heavily pre-treated gynecologic tumors at the preliminary recommended phase 2 dose.[13][14] In patients with ovarian cancer, the ORR was 31.3%, and the clinical benefit rate (CBR) was 68.8%.[5]

MINOTAUR Phase 1 Trial (NCT05147272)

This trial is evaluating this compound in combination with FOLFIRI for advanced solid tumors.[15]

Signaling Pathways and Experimental Workflows

PKMYT1 Signaling Pathway

Caption: PKMYT1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Target Validation

Caption: Experimental workflow for the target validation of this compound.

Detailed Experimental Protocols

Cell Viability Assays (e.g., Clonogenic Survival Assay)

-

Cell Seeding: Plate cells (e.g., FT282-hTERT TP53R175H with and without CCNE1 overexpression) at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Colony Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well. Normalize the results to the vehicle control to determine the surviving fraction. The EC50 value is calculated from the dose-response curve.

Biochemical Kinase Assay (ADP-Glo™)

-

Reaction Setup: Prepare a reaction mixture containing recombinant PKMYT1 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Kinase Reaction: Incubate the mixture at 30°C to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC50 value from the dose-response curve.[11]

Western Blotting

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CDK1 (Thr14), total CDK1, γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[3]

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OVCAR3, HCC1569) into the flank of immunocompromised mice (e.g., nude or NSG mice). For patient-derived xenografts (PDXs), surgically implant a small tumor fragment.[16][17]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2).

-

Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally (e.g., in diet or by gavage) at various doses and schedules. The control group receives a vehicle.

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., when control tumors reach a maximum size or after a defined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.[4][11]

Conclusion

The target of this compound, PKMYT1, has been robustly validated through a combination of genetic screening, preclinical in vitro and in vivo studies, and early-phase clinical trials. The synthetic lethal relationship between PKMYT1 inhibition and specific genetic alterations found in a range of solid tumors provides a strong rationale for its continued development as a precision oncology therapeutic. The data presented in this guide underscore the potential of this compound to address a significant unmet medical need for patients with these hard-to-treat cancers.

References

- 1. ir.reparerx.com [ir.reparerx.com]

- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an orally bioavailable and selective PKMYT1 inhibitor, RP-6306 [worldwide.promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.reparerx.com [ir.reparerx.com]

- 9. ir.reparerx.com [ir.reparerx.com]

- 10. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promegaconnections.com [promegaconnections.com]

- 12. reparerx.com [reparerx.com]

- 13. ir.reparerx.com [ir.reparerx.com]

- 14. drughunter.com [drughunter.com]

- 15. hra.nhs.uk [hra.nhs.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New drug shows promise slowing tumour growth in some hard-to-treat cancers | University of Toronto [utoronto.ca]

The Advent of Lunresertib: A Precision Oncology Approach Targeting PKMYT1

A Technical Guide for Researchers and Drug Development Professionals on the Discovery and Clinical Advancement of a First-in-Class Cell Cycle Inhibitor

Abstract

Lunresertib (RP-6306) is a pioneering, orally bioavailable small molecule inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). Its development, spearheaded by Repare Therapeutics, marks a significant advancement in precision oncology. Leveraging a sophisticated CRISPR-based screening platform, PKMYT1 was identified as a synthetic lethal target in tumors harboring specific genetic alterations, primarily Cyclin E1 (CCNE1) amplification, and loss-of-function mutations in F-box and WD repeat domain-containing 7 (FBXW7) or Protein Phosphatase 2A Subunit A (PPP2R1A). This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical validation, and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Discovery and Rationale: A Tale of Synthetic Lethality

The discovery of this compound is rooted in the concept of synthetic lethality, a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while a single event is not. Repare Therapeutics employed its proprietary, genome-wide, CRISPR-enabled SNIPRx® platform to unearth this critical interaction.[1][2] This platform systematically screens for gene pairs where the inhibition of one gene product can selectively kill cancer cells with a pre-existing mutation in the other.

The SNIPRx® platform identified a potent synthetic lethal relationship between the inhibition of PKMYT1 and tumors characterized by high levels of replication stress, particularly those with CCNE1 amplification.[1] CCNE1 amplification is a known driver of tumorigenesis in various cancers, including certain types of ovarian and endometrial cancers, and is often associated with a poor prognosis. The platform also revealed synthetic lethality with inactivating mutations in FBXW7 and PPP2R1A, which are tumor suppressor genes.[3] This foundational discovery provided a clear therapeutic hypothesis: a selective PKMYT1 inhibitor could offer a targeted therapy for these genetically-defined and often difficult-to-treat cancers.

Mechanism of Action: Forcing Catastrophic Mitosis

This compound exerts its anti-cancer effects by selectively inhibiting PKMYT1, a key negative regulator of the cell cycle.[4] PKMYT1, along with WEE1 kinase, phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M checkpoint. This inhibition of CDK1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.[5]

In cancer cells with high CCNE1 levels, there is an overabundance of the Cyclin E-CDK2 complex, which drives cells into S-phase and promotes DNA replication. This often leads to replication stress and an accumulation of DNA damage. These cells become highly dependent on the G2/M checkpoint, and therefore on PKMYT1 activity, to delay mitotic entry and attempt repairs.

By inhibiting PKMYT1, this compound removes this crucial brake on CDK1.[3] The resulting uncontrolled CDK1 activation forces these vulnerable cancer cells into premature and catastrophic mitosis before DNA replication and repair are complete. This leads to massive DNA damage, chromosomal shattering, and ultimately, apoptotic cell death.

Preclinical Development and Quantitative Analysis

This compound has undergone rigorous preclinical evaluation to establish its potency, selectivity, and in vivo activity.

Biochemical and Cellular Potency

This compound is a potent inhibitor of PKMYT1. In biochemical assays, it has demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This high potency is crucial for achieving therapeutic concentrations at well-tolerated doses.

| Parameter | Value | Reference |

| PKMYT1 IC50 | 14 nM | [6] |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in xenograft models of human cancers with relevant genetic backgrounds. In a CCNE1-amplified ovarian cancer xenograft model (OVCAR3), oral administration of this compound led to a statistically significant and dose-dependent reduction in tumor growth.[6]

| Model | Genetic Background | Treatment | Outcome | Reference |

| OVCAR3 Xenograft | CCNE1-amplified Ovarian Cancer | This compound (15, 50, 300 ppm, oral, daily) | Dose-dependent reduction in tumor growth | [6] |

Table 2: Preclinical In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are described in the primary literature, notably in Szychowski J, et al. J Med Chem. 2022. The following provides a summary of the key methodologies.

PKMYT1 Biochemical Assay

The potency of this compound against PKMYT1 was likely determined using a radiometric or fluorescence-based kinase assay. A generalized protocol would involve:

-

Reagents : Recombinant human PKMYT1 enzyme, a suitable substrate (e.g., a peptide derived from CDK1), ATP (radiolabeled or unlabeled), and assay buffer.

-

Procedure :

-

This compound is serially diluted to various concentrations.

-

The enzyme, substrate, and inhibitor are incubated together in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P. For fluorescence-based assays, this may involve using a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis : The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assays

To determine the effect of this compound on the growth of cancer cell lines, standard cell viability assays such as the MTT or CellTiter-Glo assay were employed.

-

Cell Seeding : Cancer cell lines with and without CCNE1 amplification are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement :

-

MTT Assay : MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read at ~570 nm.

-

CellTiter-Glo Assay : This luminescent assay measures ATP levels, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis : The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50/IC50 values are determined.

In Vivo Xenograft Studies

-

Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation : Human cancer cells (e.g., OVCAR3) are injected subcutaneously into the flanks of the mice.

-

Treatment : Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at different dose levels, typically once daily.

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for markers of target engagement).

-

Data Analysis : Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

Clinical Development: The MYTHIC Trial and Beyond

This compound is being evaluated in the clinic, most notably in the Phase 1/2 MYTHIC (NCT04855656) trial.[2] This is a first-in-human, open-label, dose-escalation and expansion study assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other agents, including the ATR inhibitor camonsertib (B10830843).[7][8]

The trial enrolls patients with advanced solid tumors harboring the specific genetic alterations predicted to confer sensitivity to PKMYT1 inhibition.[8]

Monotherapy and Combination Strategy

Initial results from the monotherapy arm of the MYTHIC trial demonstrated a favorable safety profile and preliminary signs of anti-tumor activity.[2] Two recommended dose schedules were identified: 240mg daily continuously and 80-100mg twice daily intermittently.[2]

The combination of this compound with the ATR inhibitor camonsertib has shown particularly promising results. ATR is another key kinase in the DNA damage response pathway. The rationale for this combination is that inhibiting both PKMYT1 and ATR may lead to a more profound and synergistic anti-tumor effect by overwhelming the cancer cells' ability to cope with DNA damage.

Clinical Efficacy in Gynecologic Cancers

Recent data from the gynecologic cancer expansion cohort of the MYTHIC trial, evaluating the this compound and camonsertib combination at the recommended Phase 2 dose, have been encouraging.[9][10]

| Indication | Patient Population (n) | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | 24-week Progression-Free Survival (PFS) | Reference |

| Endometrial Cancer | 27 (evaluable) | 25.9% | 48.1% | 43% (95% CI: 21-63%) | [9][11] |

| Platinum-Resistant Ovarian Cancer | 24 (evaluable) | 37.5% | 79% | 45% (95% CI: 22-66%) | [10][11] |

Table 3: Efficacy of this compound in Combination with Camonsertib in the MYTHIC Trial

These results were observed in heavily pretreated patient populations.[10] The most common Grade 3 adverse event reported for the combination was anemia.[9][12] Based on these positive outcomes, a registrational Phase 3 trial in endometrial cancer is planned.[13]

The FDA has granted Fast Track designation to the combination of this compound and camonsertib for the treatment of adult patients with CCNE1-amplified, or FBXW7- or PPP2R1A-mutated, platinum-resistant ovarian cancer, highlighting its potential to address a significant unmet medical need.[8]

Conclusion and Future Directions

The discovery and development of this compound exemplify a successful application of a genetics-guided approach to oncology drug development. By identifying a key synthetic lethal interaction, researchers have been able to develop a highly targeted therapy with a clear biological rationale. The preclinical data demonstrated potent and selective activity, which has translated into promising early clinical signals, particularly in combination with an ATR inhibitor.

Ongoing and future studies will further define the clinical utility of this compound, both as a monotherapy and in combination with other agents, across a range of tumor types characterized by the identified predictive biomarkers. The continued development of this compound holds the potential to offer a new, much-needed therapeutic option for patients with cancers that are currently challenging to treat.

References

- 1. reparerx.com [reparerx.com]

- 2. ir.reparerx.com [ir.reparerx.com]

- 3. ir.reparerx.com [ir.reparerx.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Debiopharm - AdisInsight [adisinsight.springer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ir.reparerx.com [ir.reparerx.com]

- 8. onclive.com [onclive.com]

- 9. ir.reparerx.com [ir.reparerx.com]

- 10. Repare Therapeutics eyes Phase III cancer study after Mythic trial success - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. onclive.com [onclive.com]

- 12. ir.reparerx.com [ir.reparerx.com]

- 13. ir.reparerx.com [ir.reparerx.com]

The PKMYT1 Inhibitor RP-6306: A Technical Guide to its Mechanism and Impact on the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-6306, also known as Lunresertib, is a first-in-class, orally bioavailable small molecule inhibitor of the PKMYT1 kinase.[1][2] It represents a novel therapeutic strategy in precision oncology, particularly for tumors harboring specific genetic alterations that create a dependency on the PKMYT1-mediated cell cycle regulation. This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of RP-6306, with a focus on its effects on the DNA damage response (DDR).

The primary mechanism of RP-6306 is the selective inhibition of PKMYT1, a kinase that negatively regulates CDK1 by phosphorylating it.[1] This inhibition leads to unscheduled mitotic entry, resulting in mitotic catastrophe and cell death, especially in cancer cells with amplification of the CCNE1 gene.[3][4] Preclinical evidence demonstrates a synthetic lethal interaction between PKMYT1 inhibition and CCNE1 amplification. This guide will detail the quantitative effects of RP-6306 on cancer cells, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways.

Core Mechanism of Action: Targeting the G2/M Checkpoint

RP-6306 exerts its anti-tumor effects by disrupting the G2/M cell cycle checkpoint. In normal cell division, PKMYT1 and WEE1 kinases phosphorylate and inactivate CDK1, preventing premature entry into mitosis. RP-6306 selectively inhibits PKMYT1, leading to the accumulation of active CDK1. In cancer cells with high levels of Cyclin E1 (due to CCNE1 amplification), this forced mitotic entry is catastrophic, leading to significant DNA damage and subsequent apoptosis.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of RP-6306.

Table 1: In Vitro Potency and Selectivity of RP-6306

| Target | Assay Format | IC50 (nM) | Reference |

| PKMYT1 | Biochemical | 14 | [5] |

| WEE1 | Biochemical | >10,000 | [5] |

Table 2: Cellular Activity of RP-6306 in CCNE1-Amplified and Non-Amplified Cell Lines

| Cell Line | Cancer Type | CCNE1 Status | EC50 (nM) | Reference |

| OVCAR3 | Ovarian | Amplified | 26-93 | |

| HCC1569 | Breast | Amplified | 26-93 | |

| SUM149PT | Breast | Normal | 616-913 | |

| A2780 | Ovarian | Normal | 616-913 |

Table 3: In Vivo Efficacy of RP-6306 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| OVCAR3 | Ovarian | Oral, daily | 84 | |

| HCC1569 | Breast | Oral, daily | 79 | |

| Pancreatic (PDX) | Pancreatic | Oral, daily | 64 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of RP-6306 in various cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., OVCAR3, HCC1569) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of RP-6306 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of DNA Damage Markers

This protocol is used to detect and quantify the induction of DNA damage, specifically the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Cell Lysis: Cells treated with RP-6306 or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked in 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against γH2AX (e.g., Cell Signaling Technology, #9718) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ).

In Vivo Xenograft Studies

This protocol describes the evaluation of RP-6306's anti-tumor efficacy in a mouse xenograft model.

-

Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 OVCAR3 cells) in Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: RP-6306 is administered orally once or twice daily at specified doses (e.g., 10-40 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Logical Relationships in RP-6306's Therapeutic Strategy

The therapeutic hypothesis for RP-6306 is based on the concept of synthetic lethality, where the combination of two genetic events (in this case, a genetic alteration in the tumor and the inhibition of a specific protein) leads to cell death, while either event alone is tolerated.

Conclusion

RP-6306 is a promising, selective inhibitor of PKMYT1 with a clear mechanism of action rooted in the disruption of the G2/M cell cycle checkpoint. Its profound and selective activity in preclinical models of CCNE1-amplified cancers highlights its potential as a targeted therapy. The induction of DNA damage, as evidenced by markers like γH2AX, is a key consequence of the forced mitotic entry triggered by RP-6306. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this novel therapeutic agent and its role in the DNA damage response. Further clinical investigation is ongoing to translate these promising preclinical findings into patient benefit.[6]

References

- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. ir.reparerx.com [ir.reparerx.com]

- 5. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]

- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

Unveiling the Precision of Lunresertib: A Deep Dive into its Selectivity Profile

For Immediate Release

MONTREAL & CAMBRIDGE, Mass. – Lunresertib (RP-6306), a first-in-class, orally administered small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), is under clinical investigation as a targeted therapy for solid tumors characterized by specific genetic alterations. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing its potent and specific inhibitory action, the methodologies used for its characterization, and its mechanism of action within the cellular signaling landscape. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel therapeutic agent.

This compound's development is rooted in the concept of synthetic lethality, a promising strategy in precision oncology. It is being specifically investigated for the treatment of cancers with genetic alterations such as Cyclin E1 (CCNE1) amplification and loss-of-function mutations in F-box and WD repeat domain-containing 7 (FBXW7) and Protein Phosphatase 2A Subunit A (PPP2R1A).[1][2][3]

Quantitative Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. This compound has demonstrated a high degree of selectivity for PKMYT1 over other kinases, including the closely related WEE1 kinase.

Biochemical and cellular assays have been instrumental in quantifying this selectivity. The half-maximal inhibitory concentration (IC50) and cellular target engagement half-maximal effective concentration (EC50) values highlight this compound's potency and specificity.

| Target Kinase | Assay Type | IC50 / EC50 (nM) | Selectivity Fold (vs. PKMYT1) | Reference |

| PKMYT1 | ADP-Glo™ Kinase Assay | 14 | - | [4] |

| PKMYT1 | NanoBRET™ Target Engagement Assay | 2.0 (IC50) | - | [5] |

| WEE1 | NanoBRET™ Target Engagement Assay | 4,100 (IC50) | ~2050x | [1] |

| EPHA1 | NanoBRET™ Target Engagement Assay | - | 29x | [5] |

| EPHA2 | NanoBRET™ Target Engagement Assay | - | 69x | [5] |

| EPHB2 | NanoBRET™ Target Engagement Assay | - | 189x | [5] |

| EPHB3 | NanoBRET™ Target Engagement Assay | - | 131x | [5] |

| EPHB4 | NanoBRET™ Target Engagement Assay | - | 138x | [5] |

| FRK | NanoBRET™ Target Engagement Assay | - | 570x | [5] |

| SRC | NanoBRET™ Target Engagement Assay | - | >4150x | [5] |

Table 1: Quantitative selectivity of this compound against a panel of kinases. The selectivity fold is calculated based on the ratio of IC50 values relative to PKMYT1.

In a broader assessment, a Kinativ™ kinase binding assay using Colo-205 cell lysate at a concentration of 1.2 μM (representing 85 times its cellular IC50) revealed that this compound bound to only 6 out of 274 detectable kinases, with the majority belonging to the ephrin receptor family.[5] This underscores the remarkable specificity of this compound for its intended target.

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust and sensitive experimental methodologies. The following are detailed overviews of the key assays employed.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay designed to measure the activity of a kinase by quantifying the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.

Methodology:

-

Kinase Reaction: Recombinant PKMYT1 enzyme is incubated with its substrate (e.g., a peptide containing the CDK1 phosphorylation site) and ATP in a buffered solution. Test compounds, such as this compound, are added at varying concentrations.

-

ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction to terminate the kinase activity and eliminate any unconsumed ATP.

-

ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

-

Data Acquisition: The luminescence is measured using a luminometer. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a cell-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells.

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer). The target protein is fused to NanoLuc® luciferase. When the fluorescent tracer binds to the target protein, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

-

Cell Preparation: Cells are engineered to express the target kinase (e.g., PKMYT1 or WEE1) fused to NanoLuc® luciferase.

-

Compound and Tracer Addition: The engineered cells are treated with a specific fluorescent tracer that binds to the kinase of interest, along with varying concentrations of the test compound (this compound).

-

Substrate Addition and BRET Measurement: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a specialized plate reader capable of detecting both the donor and acceptor emission wavelengths.

-

Data Analysis: The IC50 or EC50 values are determined by analyzing the displacement of the tracer by the test compound, reflecting the compound's affinity for the target protein in a cellular context.

Visualizing the Core Mechanisms

To visually represent the intricate processes involved in this compound's mechanism of action and the experimental procedures for its characterization, the following diagrams have been generated using the DOT language.

PKMYT1 Signaling Pathway and the Impact of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Using graph-based model to identify cell specific synthetic lethal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

Lunresertib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary